molecular formula C14H23NO5 B13093738 (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate

Cat. No.: B13093738
M. Wt: 285.34 g/mol
InChI Key: NTDACDOVKRBENN-LLVKDONJSA-N
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Description

®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dihydropyran ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the dihydropyran ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Coupling reactions: The protected amino acid derivative is then coupled with the dihydropyran ring using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated systems might be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or the dihydropyran ring, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.

Biology

The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug development.

Medicine

In medicinal chemistry, this compound might be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate could be used in the production of fine chemicals, agrochemicals, or as a building block for polymers.

Mechanism of Action

The mechanism of action of ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate: This compound is unique due to its specific combination of a Boc-protected amino group and a dihydropyran ring.

    ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)butanoate: A similar compound with a butanoate group instead of a propanoate group.

    ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)acetate: Another related compound with an acetate group.

Uniqueness

The uniqueness of ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate lies in its specific structural features, which confer distinct chemical and biological properties. Its chiral nature and the presence of both a Boc-protected amino group and a dihydropyran ring make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

methyl (2R)-3-(3,6-dihydro-2H-pyran-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-11(12(16)18-4)9-10-5-7-19-8-6-10/h5,11H,6-9H2,1-4H3,(H,15,17)/t11-/m1/s1

InChI Key

NTDACDOVKRBENN-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CCOCC1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CCOCC1)C(=O)OC

Origin of Product

United States

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